2-Fluoropropane
Overview
Description
Mechanism of Action
is a chemical compound with the molecular formula C3H7F . It is also known as Isopropyl fluoride . The compound has an average mass of 62.086 Da and a monoisotopic mass of 62.053177 Da .
In terms of its reactivity, one example of a reaction involving a similar compound, 2-fluorobutane, has been studied. In this reaction, 2-fluorobutane reacts with alcoholic KOH. An elimination of HF takes place and a more substituted alkene should have formed (Zaitsev product). The mechanism is thought to be E2 since a strong base is used .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropropane can be synthesized through several methods. One common approach involves the fluorination of isopropanol using hydrogen fluoride (HF) or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the efficient substitution of the hydroxyl group with a fluorine atom.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the production. The industrial production methods are designed to maximize yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Elimination Reactions: It can also undergo elimination reactions to form alkenes, such as 2-fluoropropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Oxidation: Products may include carbonyl compounds.
Reduction: Products typically include hydrocarbons.
Scientific Research Applications
2-Fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
2-Fluoropropane can be compared with other alkyl fluorides such as:
1-Fluoropropane: Differing in the position of the fluorine atom, leading to different reactivity and properties.
2-Fluorobutane: A longer carbon chain with similar substitution patterns.
Fluoroethane: A shorter carbon chain with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position in the alkyl fluoride family makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
2-fluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZBCYBKGCOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073902 | |
Record name | Propane, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-26-8 | |
Record name | 2-Fluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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